Bis(2,3-epoxypropyl) adipate
Overview
Description
Bis(2,3-epoxypropyl) adipate is an organic compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . It is a colorless to light yellow liquid known for its high reactivity and flexibility, making it a valuable epoxy diluent . This compound is also referred to as adipic acid diglycidyl ester or hexanedioic acid bis[(oxiran-2-yl)methyl] ester .
Preparation Methods
Bis(2,3-epoxypropyl) adipate is typically synthesized through the esterification reaction between adipic acid and epichlorohydrin . The reaction is usually catalyzed by an acid catalyst and conducted under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve large-scale esterification processes, followed by purification steps to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Bis(2,3-epoxypropyl) adipate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(2,3-epoxypropyl) adipate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which bis(2,3-epoxypropyl) adipate exerts its effects involves its high reactivity due to the presence of epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of cross-linked networks in polymer matrices . The molecular targets and pathways involved include interactions with various functional groups in the polymer chains, resulting in enhanced mechanical properties and stability of the final products .
Comparison with Similar Compounds
Bis(2,3-epoxypropyl) adipate can be compared with other similar compounds such as:
Bisphenol A diglycidyl ether (BADGE): Both compounds are used as epoxy diluents, but this compound offers better flexibility and lower toxicity.
Bis(2-ethylhexyl) adipate (DEHA): While DEHA is primarily used as a plasticizer, this compound is more reactive and suitable for applications requiring high reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c13-11(17-7-9-5-15-9)3-1-2-4-12(14)18-8-10-6-16-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWLNCUTNDKMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)CCCCC(=O)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950216 | |
Record name | Bis[(oxiran-2-yl)methyl] hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2754-17-8 | |
Record name | 1,6-Bis(2-oxiranylmethyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2754-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,3-epoxypropyl) adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[(oxiran-2-yl)methyl] hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3-epoxypropyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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